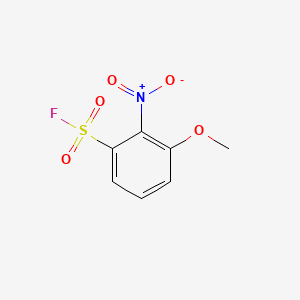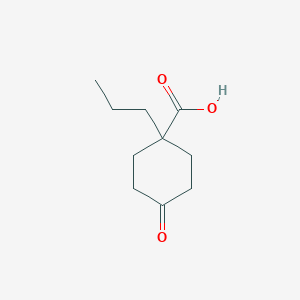
4-Oxo-1-propyl-cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-1-propylcyclohexane-1-carboxylic acid is an organic compound with a molecular formula of C10H16O3. This compound features a cyclohexane ring substituted with a propyl group, a carboxylic acid group, and a ketone group. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-oxo-1-propylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common method involves the oxidation of 1-propylcyclohexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation to the ketone and carboxylic acid functionalities.
Industrial Production Methods
In industrial settings, the production of 4-oxo-1-propylcyclohexane-1-carboxylic acid may involve the catalytic oxidation of 1-propylcyclohexanol using metal catalysts such as palladium or platinum. This method allows for efficient and scalable production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-1-propylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions
Eigenschaften
CAS-Nummer |
897660-84-3 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
4-oxo-1-propylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-2-5-10(9(12)13)6-3-8(11)4-7-10/h2-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
RFFOMLCWHVAHPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCC(=O)CC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-oxo-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13606234.png)


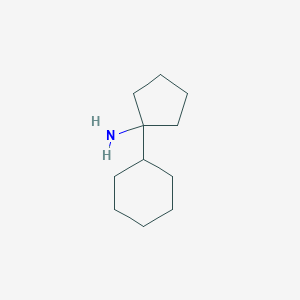

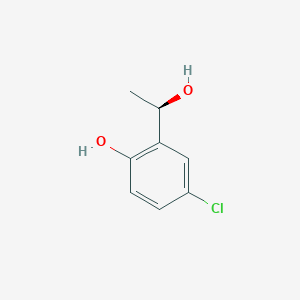
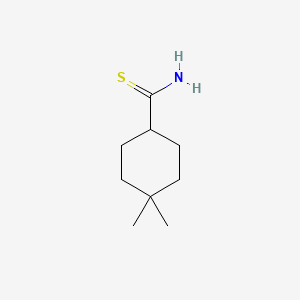
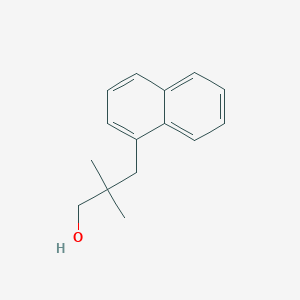


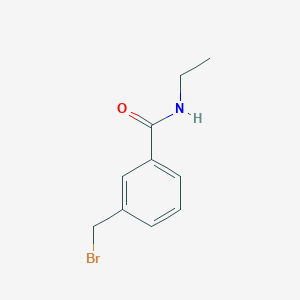
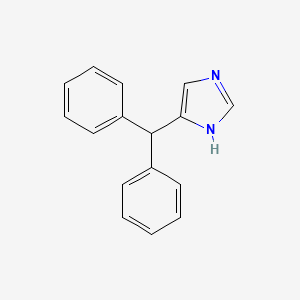
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
